![molecular formula C25H30N2O5 B2642229 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one CAS No. 615271-08-4](/img/structure/B2642229.png)
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one
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Description
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 438.524. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- This chemical compound's analogs have been synthesized through a route providing a wide range of derivatives. These derivatives include 1-aryl-2-[ω-(dialkylamino)alkyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, highlighting the compound's versatility in chemical synthesis (Vydzhak & Panchishyn, 2010).
Applications in Sensing Technologies
- Derivatives of this compound, especially those containing tertiary amine moieties, have been used in developing novel fluorescent probes. These probes show promising results in real-time monitoring of low carbon dioxide levels, crucial for biological and medical applications (Wang et al., 2015).
Computational and Structural Analysis
- The compound's derivatives have been subjected to extensive computational and structural analysis. Studies include vibrational analysis and quantum chemical calculations, providing insights into the molecular interactions and potential applications in forming heterocyclic compounds like oxirane, oxazoles, and pyridines (Singh, Rawat & Sahu, 2014).
Generation of Structurally Diverse Libraries
- Related compounds have been used as starting materials in alkylation and ring closure reactions, leading to a diverse library of compounds. This demonstrates the utility of the compound in generating a wide array of chemical structures for various applications (Roman, 2013).
properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-propan-2-yloxyphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-16(2)32-20-12-6-17(7-13-20)22-21(23(28)18-8-10-19(31-5)11-9-18)24(29)25(30)27(22)15-14-26(3)4/h6-13,16,22,28H,14-15H2,1-5H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODPOOCCSPIEAP-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one |
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